Superior In Vitro Potency Against Neuronal Sodium Channels Compared to Saxitoxin and Other PSP Toxins
In a head-to-head electrophysiological study of commercial paralytic shellfish poison (PSP) toxin standards on cultured neuronal cells, NeoSTX demonstrated the highest potency for inhibiting voltage-dependent sodium currents. The IC50 of NeoSTX was determined to be 6.2 nM (95% CI: 4.8-7.9 nM) [1]. This potency was superior to all other toxins tested, with the overall potency rank order being NeoSTX > dcSTX > STX > GTX1,4 > dcNeoSTX > GTX2,3 > dcGTX2,3 > GTX5 [1]. This establishes NeoSTX as the most potent site-1 blocker among its class in this model.
| Evidence Dimension | IC50 for inhibition of voltage-dependent sodium currents |
|---|---|
| Target Compound Data | 6.2 nM (95% CI: 4.8-7.9 nM) |
| Comparator Or Baseline | Saxitoxin (STX): 7.9 nM (95% CI not provided in abstract) | decarbamoylsaxitoxin (dcSTX): 7.6 nM (95% CI not provided) | gonyautoxin 1,4 (GTX1,4): 12.1 nM |
| Quantified Difference | NeoSTX is ~1.3-fold more potent than STX and ~2-fold more potent than GTX1,4. |
| Conditions | Cultured neuronal cells, electrophysiological measurement of voltage-dependent sodium currents. |
Why This Matters
For researchers studying sodium channel pharmacology or developing assays for PSP toxins, the high potency of NeoSTX makes it a more sensitive and effective positive control or investigational tool than saxitoxin or other analogs.
- [1] Vale, C. et al. In vitro and in vivo evaluation of paralytic shellfish poisoning toxin potency and the influence of the pH of extraction. Anal. Chem. 2008, 80, 1770-1776. View Source
